Diosmetin-3-O-glucuronide

Solubility Formulation Science Phase II Metabolism

Diosmetin-3-O-glucuronide (CAS 152503-50-9) is a flavonoid glucuronide conjugate formed by the enzymatic attachment of glucuronic acid at the 3-O position of the diosmetin backbone. It is recognized as the principal circulating metabolite of diosmetin in both plasma and urine, arising from the hydrolysis of diosmin in the intestine followed by extensive phase II conjugation.

Molecular Formula C22H20O12
Molecular Weight 476.4 g/mol
CAS No. 152503-50-9
Cat. No. B601455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiosmetin-3-O-glucuronide
CAS152503-50-9
Synonyms(2S,3S,4S,5R,6S)-6-(5-(5,7-Dihydroxy-4-oxo-4Hc-chromen-2-yl)-2-methoxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Molecular FormulaC22H20O12
Molecular Weight476.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1
InChIKeyVATVKLJSQQBZTF-SXFAUFNYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Diosmetin-3-O-glucuronide (CAS 152503-50-9): Flavonoid Metabolite Reference Standard and Bioactive Research Compound


Diosmetin-3-O-glucuronide (CAS 152503-50-9) is a flavonoid glucuronide conjugate formed by the enzymatic attachment of glucuronic acid at the 3-O position of the diosmetin backbone . It is recognized as the principal circulating metabolite of diosmetin in both plasma and urine, arising from the hydrolysis of diosmin in the intestine followed by extensive phase II conjugation [1]. This compound is structurally and functionally distinct from its aglycone parent, diosmetin, and the flavonoid glycoside, diosmin, and serves as a critical reference standard for analytical method development, pharmacokinetic studies of diosmin-based formulations, and investigations into phase II metabolism and flavonoid bioavailability . Its enhanced aqueous solubility relative to its aglycone counterpart and its demonstrated bioactivity in human ex vivo models [2] position it as a compound of significant interest in chronic venous disease research and beyond.

Why Diosmetin-3-O-glucuronide Cannot Be Substituted by Its Aglycone Diosmetin or the Parent Glycoside Diosmin


The interchangeability of diosmetin, diosmin, and diosmetin-3-O-glucuronide is scientifically unsupported due to profound differences in their physicochemical properties, metabolic fate, and the direct biological context in which they operate. While diosmin is a prodrug requiring hydrolysis to diosmetin, and diosmetin itself is a direct inhibitor of CYP1A enzymes , neither compound is the primary circulating species in vivo [1]. After oral administration of diosmin, diosmetin-3-O-glucuronide is the major metabolite that reaches peak plasma concentrations of approximately 6,049.3 pg/mL, while the free aglycone diosmetin is virtually undetectable [1]. Furthermore, the glucuronidation at the 3-O position confers significantly enhanced aqueous solubility compared to the aglycone , a critical factor for experimental design and bioavailability. Crucially, the bioactive effects on vascular inflammation and oxidative stress have been demonstrated directly for the glucuronide metabolite at concentrations relevant to human dosing, not for the parent compounds [2]. Therefore, using diosmin or diosmetin as a substitute in assays designed to study the relevant in vivo active species would yield data that does not reflect the actual physiological or pharmacological context, making procurement of the specific metabolite essential for accurate research.

Quantitative Differentiation of Diosmetin-3-O-glucuronide from Analogs: Head-to-Head Bioactivity, Solubility, and Pharmacokinetic Evidence


Enhanced Aqueous Solubility vs. Diosmetin Aglycone

Diosmetin-3-O-glucuronide exhibits enhanced aqueous solubility compared to its aglycone form, diosmetin, due to the presence of the glucuronic acid moiety . This is a class-level characteristic of flavonoid glucuronides, which are more polar and readily dissolve in aqueous environments, improving their suitability for biological assays and in vivo administration .

Solubility Formulation Science Phase II Metabolism

In Vivo Relevance: Major Circulating Metabolite vs. Undetectable Diosmetin Aglycone

In a validated human pharmacokinetic study following a 450 mg oral dose of diosmin, diosmetin-3-O-glucuronide was identified as the major circulating metabolite in plasma and urine, with a mean plasma Cmax of 6,049.3 ± 5,548.6 pg/mL for the sum of diosmetin (after deconjugation) [1]. The study confirmed that free diosmetin is virtually absent in circulation, with diosmetin-3-O-glucuronide being the predominant form [1]. This confirms that the glucuronide metabolite is the relevant in vivo active species, not the parent aglycone.

Pharmacokinetics Metabolism Bioavailability

Ex Vivo Anti-Inflammatory Efficacy in Human Tissue at Clinically Relevant Concentrations

In an ex vivo human skin explant model of inflammation (induced by substance P), treatment with diosmetin-3-O-β-d-glucuronide led to a significant decrease in interleukin-8 (IL-8) secretion [1]. The maximal effect was a 49.6% reduction in IL-8 levels, achieved at a concentration of 2700 pg/mL [1]. This concentration corresponds to the estimated peak plasma level after a standard 600 mg oral dose of diosmin in humans, establishing clinical relevance [1]. The study also noted a significant reduction in the proportion of dilated capillaries and mean luminal cross-sectional area (p < 0.0001) at all tested concentrations, indicating a vasoconstrictive effect [1].

Anti-inflammatory Chronic Venous Disease IL-8

Ex Vivo Antioxidant Efficacy in Human Tissue at Clinically Relevant Concentrations

In the same ex vivo human skin explant model, but with oxidative stress induced by UVB irradiation, diosmetin-3-O-β-d-glucuronide demonstrated potent antioxidant effects [1]. At a concentration of 2700 pg/mL, the compound reduced hydrogen peroxide production by 48.6% and decreased the number of cyclobutane pyrimidine dimer (CPD)-positive cells by 52.0% compared to irradiated controls [1]. This concentration mirrors the peak plasma level achieved after a standard 600 mg oral dose of diosmin in humans [1].

Antioxidant Oxidative Stress UVB irradiation

Optimized Application Scenarios for Diosmetin-3-O-glucuronide in Research and Industrial Settings


Pharmacokinetic Studies and Bioavailability Assessment of Diosmin Formulations

As the primary circulating metabolite of diosmin, diosmetin-3-O-glucuronide is the essential analytical standard for accurate pharmacokinetic profiling. Researchers should use this compound to develop and validate LC-MS/MS methods for quantifying diosmetin glucuronides in plasma and urine, as demonstrated in the foundational study by Silvestro et al. [1]. This is critical for assessing the bioequivalence of generic diosmin formulations and for evaluating the impact of novel drug delivery systems on the systemic exposure of the active moiety.

Investigating Phase II Metabolism and UDP-Glucuronosyltransferase (UGT) Enzyme Activity

This compound serves as a direct substrate and reference material for in vitro studies of glucuronidation. It can be used to investigate the specific UGT isoforms responsible for diosmetin metabolism, as well as to screen for potential drug-drug interactions that may alter its glucuronidation rate . Its enhanced aqueous solubility makes it particularly well-suited for enzymatic assays conducted in aqueous buffer systems.

Ex Vivo and In Vitro Models of Vascular Inflammation and Oxidative Stress

The direct anti-inflammatory and antioxidant effects of diosmetin-3-O-glucuronide have been rigorously quantified in human skin explant models [2]. This makes it an ideal compound for further investigations into the pathophysiology of chronic venous disease (CVD) and other vascular disorders. Researchers can use this metabolite to study signaling pathways related to IL-8 secretion, capillary dilation, and oxidative damage repair (e.g., CPD formation) in a tissue context that is more predictive than standard 2D cell culture.

Analytical Method Development and Quality Control for Diosmin APIs and Finished Products

Suppliers provide diosmetin-3-O-glucuronide as a fully characterized chemical compound suitable for use as a reference standard in the development, validation, and routine quality control of analytical methods for diosmin active pharmaceutical ingredients (APIs) and finished dosage forms . Its use ensures traceability against pharmacopeial standards and compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs).

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